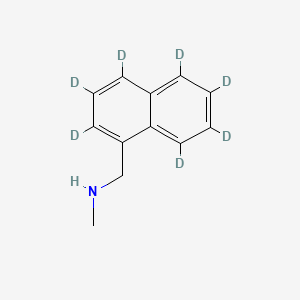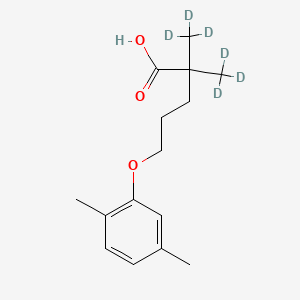
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is a chemical compound known for its versatile applications in various scientific fields. It is characterized by the presence of a maleimide group, which is highly reactive towards thiol groups, making it useful in bioconjugation and crosslinking reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide typically involves the reaction of 6-aminohexanoic acid with tert-butyl chloroformate to form the t-Boc protected amino acid. This intermediate is then reacted with N-(2-maleimidoethyl)amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assurance process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Hydrolysis: The t-Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral pH.
Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA) are commonly employed to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major products are thioether-linked conjugates.
Hydrolysis: The major product is the free amine derivative of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry.
Biology: Employed in protein labeling and detection studies.
Medicine: Utilized in the development of drug delivery systems and bioconjugates.
Industry: Applied in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide involves the formation of covalent bonds with thiol groups on proteins or other biomolecules. This interaction is facilitated by the maleimide group, which is highly reactive towards thiols. The resulting thioether bonds are stable and resistant to hydrolysis, making them ideal for bioconjugation applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Maleimidoethyl)-5-dimethylamino-1-naphthalenesulfonamide
- N-(2-Maleimidoethyl)-ethylenediamine-N,N,N’,N’-tetraacetic acid, Monoamide
- N-(2-Maleimidoethyl)-diethylenetriaminepentaacetic acid, Monoamide
Uniqueness
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is unique due to its specific structure, which combines a maleimide group with a t-Boc protected aminohexanamide. This combination allows for selective reactivity and stability, making it particularly useful in applications requiring precise bioconjugation and crosslinking.
Eigenschaften
IUPAC Name |
tert-butyl N-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-17(2,3)25-16(24)19-10-6-4-5-7-13(21)18-11-12-20-14(22)8-9-15(20)23/h8-9H,4-7,10-12H2,1-3H3,(H,18,21)(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZAILOIXILPGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCN1C(=O)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662061 |
Source


|
| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-36-1 |
Source


|
| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












